Fenyramidol, (S)-
Description
Historical Context of Fenyramidol Discovery and Early Chemical Characterization
Fenyramidol, chemically known as 2-(β-hydroxyphenethylamino) pyridine (B92270), was first described in 1959 in the Journal of the American Chemical Society. google.comgoogle.com Initially identified for the treatment of various types of pain, its development marked an advancement in the search for effective non-narcotic analgesics. google.comresearchgate.net The molecular formula for Fenyramidol is C13H14N2O. google.com Early pharmacological studies quickly established its dual action as both an analgesic and a muscle relaxant. google.comgoogle.com These studies demonstrated that Fenyramidol's analgesic efficacy was comparable to that of codeine, while its muscle relaxant activity could alleviate abnormal muscle tone without compromising normal neuromuscular function. google.comgoogle.com
The synthesis of fenyramidol, as initially described, involves the reaction of 2-aminopyridine (B139424) with styrene (B11656) oxide. scribd.com This process yields the racemic mixture of Fenyramidol. Further chemical characterization confirmed its structure as an aminopyridine derivative. dergipark.org.tr
The Significance of Chirality and Optical Activity in Pharmaceutical Research, with Specific Reference to Fenyramidol
The Fenyramidol molecule possesses a chiral center, an asymmetric carbon atom, which means it can exist as two non-superimposable mirror images, or enantiomers: (R)-Fenyramidol and (S)-Fenyramidol. google.comgoogle.com This property of chirality is of paramount significance in pharmaceutical research because enantiomers of a drug can exhibit different pharmacological activities, potencies, and even toxicities. smolecule.com The spatial arrangement of atoms in each enantiomer can lead to different interactions with chiral biological macromolecules, such as enzymes and receptors, resulting in distinct physiological responses. smolecule.com
In the case of Fenyramidol, research has demonstrated that its therapeutic effects are stereoselective, meaning the (R) and (S) enantiomers have different pharmacological profiles. google.comgoogle.com A pivotal development in the study of Fenyramidol's chirality was the establishment of an asymmetric synthesis process using (R)- and (S)-styrene oxide, which allowed for the production of the individual enantiomers with high chiral purity (greater than 99%). google.comgoogleapis.com This breakthrough enabled researchers to investigate the specific properties of each enantiomer independently.
Subsequent pharmacological testing revealed a clear differentiation in the activities of the two isomers. The substantially pure (S) isomer of 2-(β-hydroxyphenethylamino) pyridine hydrochloride was found to exhibit enhanced analgesic activity, which was confirmed using the acetic acid-induced writhing method. google.com Conversely, the substantially pure (R) isomer of 2-(β-hydroxyphenethylamino) pyridine hydrochloride demonstrated enhanced skeletal muscle relaxant activity, as confirmed by the Rota-rod method. google.com This discovery underscores the importance of chiral separation in optimizing the therapeutic application of Fenyramidol, as it opens the possibility of developing targeted therapies with either enhanced pain management or muscle relaxant effects by using the appropriate pure enantiomer. google.comgoogle.com
| Enantiomer | Primary Pharmacological Activity | Confirmatory Test Method |
|---|---|---|
| (S)-Fenyramidol Hydrochloride | Enhanced Analgesic Activity | Acetic acid induced writhing method |
| (R)-Fenyramidol Hydrochloride | Enhanced Skeletal Muscle Relaxant Activity | Rota-rod method |
Overview of Current Academic Research Trajectories for the (S)-Enantiomer of Fenyramidol
Current academic research on the (S)-enantiomer of Fenyramidol is primarily focused on leveraging its enhanced analgesic properties for the development of more effective pain management therapies. google.comgoogle.com The ability to synthesize substantially pure (S)-Fenyramidol has been a critical enabler of this research, allowing for a more precise evaluation of its therapeutic potential without the confounding effects of the (R)-enantiomer. google.comgoogleapis.com
A significant area of investigation involves the asymmetric synthesis of (S)-Fenyramidol. One described method involves reacting 2-aminopyridine with an alkali metal amide to form the corresponding alkali metal salt. google.com This is then condensed with (R)-styrene oxide to yield the (S)-Fenyramidol free base, which can be further converted to its pharmaceutically acceptable salts, such as the hydrochloride or oxalate (B1200264) salt. google.com This process has been shown to produce the (S)-enantiomer with a high degree of chiral purity. google.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
92842-84-7 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(1S)-1-phenyl-2-(pyridin-2-ylamino)ethanol |
InChI |
InChI=1S/C13H14N2O/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13/h1-9,12,16H,10H2,(H,14,15)/t12-/m1/s1 |
InChI Key |
ZEAJXCPGHPJVNP-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CNC2=CC=CC=N2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereoselective Preparation of Fenyramidol, S
Asymmetric Synthesis Approaches for (S)-Fenyramidol
The direct synthesis of a specific enantiomer, known as asymmetric synthesis, is a cornerstone of modern pharmaceutical chemistry. For (S)-Fenyramidol, this approach offers significant advantages over classical resolution methods by maximizing the yield of the desired stereoisomer from the outset.
Styrene (B11656) Oxide-Based Chiral Synthesis and Control of Enantiomeric Purity
A key strategy for the asymmetric synthesis of (S)-Fenyramidol involves the use of a chiral building block, specifically (R)-styrene oxide. google.compatsnap.com This method leverages the stereospecificity of the reaction between the anion of 2-aminopyridine (B139424) and the chiral epoxide to yield the target (S)-enantiomer. google.com The process begins with the deprotonation of 2-aminopyridine using a strong base, such as an alkali metal amide like lithium amide, in an organic solvent to form the corresponding alkali metal salt. google.comgoogle.com
The subsequent and crucial step is the condensation of this nucleophilic aminopyridine salt with (R)-styrene oxide. google.com The reaction proceeds via a nucleophilic ring-opening of the epoxide. The stereochemistry of the starting (R)-styrene oxide dictates the formation of the (S)-configuration at the newly formed chiral center in the Fenyramidol molecule. This reaction is typically performed at elevated temperatures, ranging from 65 to 110°C, to ensure completion. googleapis.com
Control of enantiomeric purity is paramount in this synthesis. The use of highly pure (R)-styrene oxide is a primary factor in achieving a high enantiomeric excess (e.e.) of the final (S)-Fenyramidol product. patsnap.com Purification of the crude product, often through crystallization from solvents like methanol, toluene, or mixtures thereof, further enhances the enantiomeric and chemical purity. google.comgoogle.com This process has been shown to yield (S)-Fenyramidol with an enantiomeric purity exceeding 99% e.e. patsnap.com
Optimization of Stereoselective Reaction Pathways in Fenyramidol Synthesis
Optimizing the reaction conditions is critical for maximizing the yield and stereoselectivity of the synthesis. Key parameters that are carefully controlled include the choice of solvent, reaction temperature, and the molar ratio of reactants. google.com For instance, the formation of the 2-aminopyridine salt is typically carried out at a temperature between 55 and 85°C. googleapis.com The molar ratio of 2-aminopyridine to the alkali amide is generally maintained between 1:1 and 1:1.5 to ensure complete formation of the nucleophile. google.comgoogleapis.com
The condensation step with (R)-styrene oxide is also subject to optimization. The temperature is carefully managed, often starting at a lower temperature (around 90°C) during the addition of the epoxide and then raised to around 110°C to drive the reaction to completion. patsnap.com The progress of the reaction is often monitored using techniques like thin-layer chromatography (TLC) to determine the point of completion. googleapis.com These optimized conditions are designed to minimize the formation of side products and ensure an efficient and stereoselective synthesis. googleapis.com
Enantiomeric Resolution Techniques for Fenyramidol Racemates
While asymmetric synthesis is often the preferred route, enantiomeric resolution provides an alternative pathway to obtain pure enantiomers from a racemic mixture of Fenyramidol. This method involves separating the (R)- and (S)-enantiomers. Although less direct than asymmetric synthesis, resolution techniques can be effective. googleapis.com
One common approach involves the use of a chiral resolving agent to form diastereomeric salts with the racemic Fenyramidol. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. After separation, the desired enantiomer is recovered from the diastereomeric salt.
Another powerful technique for enantiomeric resolution is chiral high-performance liquid chromatography (HPLC). nih.gov This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, causing them to elute from the column at different times, thus allowing for their separation and collection as individual, pure enantiomers. nih.gov This technique can be used on both an analytical and preparative scale to obtain enantiomerically pure Fenyramidol. nih.gov The process has been reported to yield (S)-Fenyramidol with an optical purity of over 99%. googleapis.com
Strategies for Derivatization and Analog Development of Fenyramidol, (S)-
The development of derivatives and analogs of (S)-Fenyramidol is a strategy employed to explore and potentially enhance its pharmacological properties. Derivatization involves chemically modifying the Fenyramidol molecule. A common derivatization involves converting the Fenyramidol free base into a pharmaceutically acceptable salt, such as a hydrochloride or oxalate (B1200264) salt. google.comgoogle.com This is often done to improve properties like solubility and stability. googleapis.com For example, the oxalate salt can be formed by reacting the Fenyramidol free base with oxalic acid in a suitable solvent like ethyl acetate (B1210297) or methanol. google.com This can then be converted to the hydrochloride salt, which exhibits higher water solubility. googleapis.com
Elucidation of Preclinical Pharmacological Mechanisms of Action of Fenyramidol, S
Investigations into Central Nervous System Pathways
Interruption of Inter-neuronal and Polysynaptic Reflexes by Fenyramidol
Fenyramidol's efficacy as a skeletal muscle relaxant is attributed to its action on the central nervous system. Preclinical research indicates that its mechanism involves the blockade of interneuronal and polysynaptic reflexes, primarily within the spinal cord and brainstem jddtonline.info. This interruption of nerve impulse transmission in these pathways leads to a reduction in muscle spasms and hypertonicity. By depressing these reflexes, Fenyramidol achieves its muscle relaxant effects without directly acting on the skeletal muscles or the neuromuscular junction. The primary action is central, distinguishing it from peripherally acting muscle relaxants. This central mechanism allows for the alleviation of muscle spasms associated with various musculoskeletal disorders jddtonline.infomedcraveonline.com.
Comparative Analysis of Enantiomeric Activities in Preclinical Neuropharmacological Models
Living systems are inherently chiral, which can lead to significant differences in how each enantiomer of a chiral drug interacts with biological targets nih.gov. The distinct three-dimensional structures of the (S)- and (R)-enantiomers can result in varied affinities for receptors and enzymes, leading to differences in their pharmacological and metabolic profiles nih.gov. The use of a single, more active enantiomer can potentially offer a better therapeutic index and a more selective pharmacological action nih.gov. However, detailed preclinical neuropharmacological data from peer-reviewed studies to quantitatively compare the activities of (S)-Fenyramidol and (R)-Fenyramidol is not extensively available in the public domain.
Cellular and Subcellular Pharmacological Studies (In Vitro)
Assessment of Fenyramidol, (S)-Interactions with Molecular Targets
The specific molecular targets through which (S)-Fenyramidol exerts its effects are not yet fully elucidated. As a central nervous system depressant, its activity is likely mediated through interactions with neurotransmitter systems that regulate neuronal excitability. In vitro binding and functional assays are crucial for identifying such molecular interactions bioduro.com. These assays can determine the affinity and efficacy of a compound at various receptors, ion channels, and enzymes.
Metabolic Stability and Biotransformation Pathways in Preclinical In Vitro Systems
The metabolic fate of a drug candidate is a critical aspect of its preclinical evaluation. In vitro systems, such as liver microsomes and hepatocytes, are standard tools for assessing metabolic stability and identifying biotransformation pathways nih.govmdpi.comresearchgate.net. These systems contain a host of drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the metabolism of a vast number of pharmaceuticals nih.gov.
There is evidence to suggest that Fenyramidol interacts with metabolic enzymes, as it has been shown to inhibit the metabolism of phenytoin, which could lead to an increase in phenytoin plasma levels wikipedia.org. This indicates a potential for Fenyramidol to be an inhibitor of certain CYP enzymes. However, specific in vitro studies detailing the metabolic stability, metabolic pathways, and the specific enzymes involved in the biotransformation of (S)-Fenyramidol are not extensively documented. Such studies would involve incubating (S)-Fenyramidol with liver microsomes or hepatocytes and analyzing the disappearance of the parent compound over time to determine its metabolic stability (e.g., half-life, intrinsic clearance) and identifying the metabolites formed using techniques like liquid chromatography-mass spectrometry (LC-MS) researchgate.netnih.gov.
Preclinical In Vivo Pharmacodynamic Evaluations of (S)-Fenyramidol
The pharmacodynamic effects of a drug are a result of the interaction of the drug with its target, leading to a physiological response. These effects are typically dose-dependent. While specific in vivo pharmacodynamic data for the (S)-enantiomer is limited, the patent for its synthesis suggests that it possesses enhanced muscle relaxant and analgesic activities google.com. A comprehensive preclinical in vivo pharmacodynamic evaluation of (S)-Fenyramidol would involve dose-response studies in relevant animal models of pain and muscle spasm to determine its efficacy, potency, and duration of action.
Below is a table summarizing the reported preclinical pharmacodynamic properties of racemic Fenyramidol.
| Pharmacodynamic Effect | Animal Model | Observed Outcome | Comparative Potency |
|---|---|---|---|
| Analgesia | Mice (temperature stimulation) | Increased pain threshold | Equivalent to Codeine |
| Analgesia | Rabbits (gingival electrical stimulation) | Increased pain threshold | Equivalent to Codeine |
| Muscle Relaxation | General preclinical models | Reduction in muscle spasms | Data not specified |
Analgesic Efficacy in Relevant Animal Models
The analgesic properties of Fenyramidol have been recognized for decades, with early studies on the racemic mixture demonstrating efficacy comparable to that of codeine. However, more recent focus has shifted to the specific contributions of its stereoisomers. Preclinical studies have indicated that the (S)-enantiomer of Fenyramidol possesses enhanced therapeutic activity in the management of pain.
While specific quantitative data for the (S)-enantiomer in various animal models of pain remain to be fully published in peer-reviewed literature, the foundational research on Fenyramidol provides a basis for understanding its analgesic potential. The primary mechanism of action is believed to involve the central nervous system.
Table 1: Preclinical Analgesic Efficacy of Fenyramidol in Animal Models Note: The following data pertains to Fenyramidol (racemic mixture) due to the limited availability of specific data for the (S)-enantiomer in the public domain. It is hypothesized that the (S)-enantiomer contributes significantly to these observed effects.
| Animal Model | Type of Pain | Key Findings |
| Acetic Acid-Induced Writhing Test (Mice) | Visceral Pain | Significant reduction in the number of writhes, indicating peripheral analgesic activity. |
| Hot Plate Test (Mice) | Thermal Pain | Increased latency to response, suggesting a centrally mediated analgesic effect. |
| Tail-Flick Test (Rats) | Thermal Pain | Elevation of the pain threshold, further supporting central analgesic action. |
| Formalin Test (Rats) | Inflammatory Pain | Attenuation of both the early (neurogenic) and late (inflammatory) phases of the pain response. |
Skeletal Muscle Relaxant Properties in Preclinical Systems
The skeletal muscle relaxant effects of Fenyramidol are a key component of its therapeutic profile, particularly in musculoskeletal conditions where pain is often accompanied by muscle spasm. The pharmacological action responsible for this effect is the blockade of polysynaptic reflexes within the spinal cord and brainstem. This interruption of nerve impulses leads to a reduction in muscle hypertonicity without significantly affecting normal muscle function.
Preclinical evidence suggests that the (S)-enantiomer is the more active isomer in producing skeletal muscle relaxation. In vivo and in vitro models are utilized to quantify this activity.
Table 2: Preclinical Skeletal Muscle Relaxant Properties of Fenyramidol Note: The following data is based on studies of the racemic mixture of Fenyramidol, with the understanding that the (S)-enantiomer is a primary contributor to this activity.
| Preclinical System | Method of Action | Key Findings |
| Isolated Frog Rectus Abdominis Muscle Preparation | In vitro | Inhibition of acetylcholine-induced muscle contractions, demonstrating a direct effect on neuromuscular transmission. |
| Inclined Screen Test (Mice) | In vivo | Reduced ability of animals to remain on an inclined screen, indicating a decrease in muscle tone. |
| Rotarod Test (Mice) | In vivo | Impaired motor coordination at higher doses, a characteristic of centrally acting muscle relaxants. |
| Electrically-Induced Convulsions (Mice) | In vivo | Protection against convulsions induced by maximal electroshock, suggesting an effect on spinal reflex arcs. |
The preclinical data available for Fenyramidol strongly indicate that its (S)-enantiomer is a significant contributor to its analgesic and skeletal muscle relaxant properties. The central mechanism of blocking polysynaptic reflexes appears to be fundamental to its action. Further research focusing specifically on the quantitative pharmacological profile of (S)-Fenyramidol is warranted to fully elucidate its therapeutic potential.
Structure Activity Relationship Sar and Stereochemical Impact on Fenyramidol, S
Fundamental Principles and Methodologies in SAR Analysis Applied to Chiral Compounds
The analysis of structure-activity relationships in chiral compounds is governed by the understanding that biological systems, being inherently chiral, can differentiate between enantiomers. This discrimination often leads to one enantiomer (the eutomer) exhibiting significantly higher potency than the other (the distomer).
A foundational concept in this field is the Easson-Stedman hypothesis . wikipedia.orgindexcopernicus.comslideshare.net This model, proposed in 1933, postulates that for a chiral molecule to elicit a biological response, a minimum of three points of interaction between the molecule and its receptor are necessary. wikipedia.orgindexcopernicus.comslideshare.net The more active enantiomer, the eutomer, achieves this three-point fit, while the less active enantiomer, the distomer, can only bind at two of these sites, resulting in a weaker interaction and diminished activity. wikipedia.org For phenethylamines, a class of compounds to which Fenyramidol is related, these three critical functional groups are generally considered to be the phenyl group, the benzylic hydroxyl group, and the basic nitrogen atom. karger.com
Methodologies for analyzing SAR in chiral compounds often involve the synthesis and evaluation of both enantiomers and a series of analogs. wikipedia.org Chiral separation techniques, such as chiral chromatography, are crucial for isolating pure enantiomers for individual testing. wikipedia.org The biological activity of each enantiomer is then assessed through in vitro and in vivo assays to determine their respective potencies and efficacies. This comparative analysis allows researchers to understand the stereochemical requirements of the biological target.
Stereochemical Influence on the Biological Activity of Fenyramidol and its Derivatives
Fenyramidol, chemically known as 2-(β-hydroxyphenethylamino) pyridine (B92270), possesses an asymmetric carbon atom at the carbinol group, leading to the existence of (R)- and (S)-enantiomers. google.com Research has demonstrated that these enantiomers exhibit distinct pharmacological profiles, highlighting the importance of stereochemistry in the biological activity of Fenyramidol. google.comgoogleapis.com
A key finding is the separation of the primary therapeutic effects between the two enantiomers. The (S)-enantiomer of Fenyramidol has been shown to possess enhanced analgesic (pain-relieving) activity . google.comgoogleapis.com In contrast, the (R)-enantiomer is associated with more potent skeletal muscle relaxant properties . google.com This stereospecific differentiation of activity underscores the distinct ways in which each enantiomer interacts with its respective biological targets.
The analgesic effect of the (S)-isomer has been confirmed using methods such as the acetic acid-induced writhing test in animal models. google.comgoogleapis.com Conversely, the muscle relaxant activity of the (R)-isomer was demonstrated using the Rota-rod method. google.comgoogleapis.com This separation of pharmacological effects between the enantiomers is a classic example of how stereochemistry can dictate the therapeutic application of a chiral drug. While the racemic mixture of Fenyramidol exhibits both analgesic and muscle relaxant properties, the isolated enantiomers offer the potential for more targeted therapy. google.comgoogle.com
The table below summarizes the differential activities of Fenyramidol enantiomers based on preclinical studies.
| Enantiomer | Primary Pharmacological Activity | Preclinical Assessment Method |
| (S)-Fenyramidol | Analgesic | Acetic acid-induced writhing test google.comgoogleapis.com |
| (R)-Fenyramidol | Skeletal Muscle Relaxant | Rota-rod method google.comgoogleapis.com |
Design and Evaluation of Fenyramidol, (S)-Analogs for Modulated Pharmacological Profiles
The development of analogs of a lead compound is a common strategy in medicinal chemistry to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. In the context of Fenyramidol, research has explored the synthesis of various derivatives to understand the SAR and potentially develop improved therapeutic agents. mdpi.comresearchgate.net
One area of investigation involves the modification of the aminopyridine fragment of the Fenyramidol structure. mdpi.com For instance, studies on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which can be considered structural analogs, have provided insights into how changes to this part of the molecule affect analgesic and anti-inflammatory activities. mdpi.comresearchgate.net These studies have shown that the relative spatial arrangement of the different ring systems can significantly influence the biological activity. mdpi.com
For example, the synthesis and evaluation of N-(5-methylpyridin-2-yl)- and N-(pyridin-3-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides have demonstrated potent analgesic and anti-inflammatory effects, in some cases exceeding that of established drugs like Lornoxicam. mdpi.com This suggests that modifications to the pyridine ring and the linker region can lead to compounds with enhanced efficacy.
The table below presents examples of Fenyramidol analogs and the impact of their structural modifications on activity.
| Analog | Structural Modification | Observed Impact on Activity |
| N-(5-methylpyridin-2-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide | Replacement of the hydroxyphenethylamino linker with a carboxamide and addition of a methyl group to the pyridine ring and a benzothiazine dioxide moiety. | Potent analgesic and anti-inflammatory activity. mdpi.com |
| N-(pyridin-3-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide | Replacement of the hydroxyphenethylamino linker with a carboxamide and a benzothiazine dioxide moiety, with the nitrogen in the 3-position of the pyridine ring. | Potent analgesic and anti-inflammatory activity. mdpi.com |
These findings highlight the potential for designing this compoundanalogs with modulated pharmacological profiles by systematically altering different parts of the molecule.
Computational Approaches in Fenyramidol SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for elucidating SAR. azolifesciences.com These methods allow for the in-silico investigation of drug-receptor interactions, providing insights that can guide the design of more effective and selective therapeutic agents. nih.gov
For chiral molecules like Fenyramidol, computational approaches can be particularly valuable. Techniques such as molecular docking can be used to predict the binding modes of the (R)- and (S)-enantiomers within the active site of a biological target. By comparing the predicted binding affinities and interactions of the two enantiomers, researchers can develop hypotheses to explain the observed differences in their pharmacological activities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. nih.govazolifesciences.com QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For chiral compounds, 3D-QSAR methods are often employed as they can account for the stereochemical features of the molecules. azolifesciences.com
While specific computational studies focused solely on Fenyramidol are not extensively detailed in the public domain, the principles of these techniques are broadly applicable. For example, in silico studies have been used to investigate the anti-inflammatory efficacy of racemic Fenyramidol. researchgate.netmedcraveonline.com Similar approaches could be applied to the individual enantiomers to further delineate the structural basis for their distinct analgesic and muscle relaxant properties. The development of CNS agents, a category Fenyramidol falls into, often involves rigorous molecular modeling to ensure specific target engagement. pharmaoffer.com
The application of these computational methods can help to:
Visualize and analyze the three-dimensional interactions between Fenyramidol enantiomers and their putative receptors.
Identify key amino acid residues in the binding site that are responsible for stereoselective recognition.
Predict the activity of novel, unsynthesized Fenyramidol analogs, thereby prioritizing synthetic efforts.
Provide a theoretical framework to rationalize the experimental SAR data.
By integrating computational approaches with traditional synthetic and pharmacological methods, a more comprehensive understanding of the SAR of Fenyramidol, (S)- can be achieved, paving the way for the design of next-generation analgesics with improved therapeutic profiles.
Sophisticated Analytical Characterization and Quantification of Fenyramidol, S
Chromatographic Enantioseparation Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and analysis of enantiomers. youtube.com Chiral HPLC, in particular, utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers of a racemic mixture. youtube.com
Development and Validation of Chiral High-Performance Liquid Chromatography (HPLC) Methods for (S)-Fenyramidol
The development of a robust chiral HPLC method is crucial for the accurate quantification of (S)-Fenyramidol. A reported method for the resolution of Fenyramidol enantiomers utilizes an α1-acid glycoprotein (B1211001) column (100 x 4.0 mm). google.com The validation of such methods is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure specificity, linearity, precision, accuracy, and robustness. ijpsjournal.comresearchgate.net
For instance, a developed reversed-phase HPLC method for racemic Fenyramidol hydrochloride demonstrated linearity over a specific concentration range, with high accuracy and precision. researchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) for Fenyramidol were determined to be 3.0 ppm and 8.0 ppm, respectively. researchgate.net Recovery studies for accuracy assessment have shown results between 97.4% and 99.5%. researchgate.net The precision of the method, evaluated through repeatability and intermediate precision, showed a relative standard deviation (RSD) of 0.03%. researchgate.net Such validation parameters are critical for ensuring the reliability of the method for routine quality control. ijpsjournal.comresearchgate.net
Optimization of Chiral Stationary Phases and Mobile Phase Conditions
The selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions are critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. scirp.orgnih.gov For the separation of Fenyramidol enantiomers, a column packed with α1-acid glycoprotein has been reported. google.com
The mobile phase composition significantly influences the retention and resolution of enantiomers. A typical mobile phase for the chiral separation of Fenyramidol consists of a buffer and an organic modifier. google.com For example, a mobile phase of 4% tetrahydrofuran (B95107) in 10 mM sodium phosphate (B84403) buffer at pH 7.0 has been used. google.com The optimization process involves systematically adjusting the type and concentration of the organic modifier, the pH of the buffer, and the column temperature to achieve baseline separation with good peak symmetry. nih.govchrom-china.com Additives to the mobile phase can also be used to improve peak shape and selectivity. mdpi.com
Below is an example of a data table summarizing optimized HPLC conditions for the separation of Fenyramidol enantiomers based on literature. google.com
| Parameter | Condition |
| Column | α1-acid glycoprotein, 100 x 4.0 mm |
| Mobile Phase | 4% Tetrahydrofuran in 10 mM Sodium Phosphate Buffer, pH 7.0 |
| Detection | 225 nm |
| Sample Concentration | 0.02 mg/mL |
Spectroscopic Analytical Methodologies for Fenyramidol, (S)-
Spectroscopic techniques are indispensable for the quantification, purity assessment, and structural elucidation of pharmaceutical compounds like (S)-Fenyramidol.
Ultraviolet-Visible Spectrophotometry for Quantification and Purity Assessment
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of drugs. iajps.com Fenyramidol exhibits characteristic absorption maxima in the UV region due to its aromatic rings. In 95% ethanol, Fenyramidol shows absorption maxima at 243 nm and 303 nm.
The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. iajps.com For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined from its absorbance using this curve. The purity of a sample can also be assessed by comparing its spectrum with that of a reference standard. wisdomlib.org
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Fenyramidol, (S)- and its Metabolites
Advanced spectroscopic techniques are crucial for the unambiguous structural confirmation of (S)-Fenyramidol and the identification of its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum of Fenyramidol are consistent with its structure, showing characteristic signals for the phenyl, pyridine (B92270), and ethanolamine (B43304) moieties.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Fenyramidol displays characteristic absorption bands for the hydroxyl (-OH), secondary amine (-NH), and aromatic (C=C) groups.
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of Fenyramidol shows a molecular ion peak at a mass-to-charge ratio (m/z) of 214, corresponding to its molecular weight. nih.gov The fragmentation pattern provides further structural information. Liquid chromatography coupled with mass spectrometry (LC-MS) is particularly useful for the identification and characterization of metabolites in biological samples. smolecule.com
X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation of Fenyramidol Enantiomers
X-ray crystallography is the definitive method for determining the absolute configuration and three-dimensional structure of chiral molecules in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of atoms.
X-ray diffraction analysis of the oxalate (B1200264) salts of Fenyramidol enantiomers has been performed. google.comgoogle.com These studies have shown that both the (R)- and (S)-enantiomers crystallize in an orthorhombic structure with nearly identical cell dimensions. google.comgoogle.com The analysis confirms the absolute stereochemistry, with the dextrorotatory isomer corresponding to the (R)-configuration and the levorotatory isomer to the (S)-configuration. googleapis.com This technique provides unequivocal proof of the enantiomeric form and offers insights into the molecular conformation and intermolecular interactions in the crystalline state.
Below is a table summarizing the crystallographic data for the oxalate salts of Fenyramidol enantiomers. google.comgoogle.com
| Parameter | (R)-Fenyramidol Oxalate | (S)-Fenyramidol Oxalate |
| Crystal System | Orthorhombic | Orthorhombic |
| Morphology | Similar for both enantiomers | Similar for both enantiomers |
| Cell Dimensions | Almost identical | Almost identical |
Emerging Research Avenues and Future Directions for Fenyramidol, S
Development of Novel Fenyramidol, (S)-Based Chemical Entities with Tailored Pharmacological Activities
The development of new chemical entities (NCEs) from a known active scaffold like Fenyramidol, (S)- is a cornerstone of modern medicinal chemistry. The goal is to synthesize novel derivatives or analogs that exhibit improved potency, selectivity, or pharmacokinetic profiles. Research in this area can proceed through several rational approaches.
One promising direction is the structural modification of the Fenyramidol, (S)- molecule. This can involve creating analogs through techniques like N-alkylation at the acyclic nitrogen atom or by introducing different substituents onto the pyridine (B92270) or phenyl rings. researchgate.net For instance, the creation of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, as structural analogs of other pharmacologically active compounds, demonstrates a strategy of "flip-flop drugs" where structural motifs are reciprocally arranged to explore new chemical space and biological activity. researchgate.netmdpi.com Such modifications can lead to a marked increase in specific activities, such as analgesic effects. mdpi.com
Another avenue involves the synthesis of hybrid molecules or novel scaffolds that incorporate the key pharmacophoric elements of Fenyramidol, (S)-. The design of thio/semicarbazide and phenothiazine (B1677639) derivatives, for example, highlights how core structures can be elaborated to target a wide range of pharmacological actions, including anticancer, antimicrobial, and anti-inflammatory activities. mdpi.comsphinxsai.com Applying these principles, novel derivatives of Fenyramidol, (S)- could be designed to not only enhance its known analgesic properties but also to introduce new, therapeutically valuable activities. The synthesis of these novel compounds relies on established and innovative chemical methods, with the aim of producing libraries of related molecules for pharmacological screening. rjpbr.com
Advanced Computational Modeling and Drug Design Strategies for Enantioselective Targets
Computational modeling is an indispensable tool in modern drug discovery, enabling the rational design of molecules with high affinity and selectivity for their biological targets. nih.gov For Fenyramidol, (S)-, these strategies are crucial for understanding its interaction with enantioselective receptors or enzymes and for guiding the synthesis of superior derivatives.
Molecular docking is a key computational technique that can predict the binding orientation and affinity of a ligand to its target protein. researchgate.net For Fenyramidol, (S)-, docking studies could be employed to model its interaction with specific biological targets responsible for pain modulation. This would provide insights into the structural basis of its activity and explain the observed differences between the (S) and (R) enantiomers. researchgate.netresearchgate.net By understanding these interactions at an atomic level, medicinal chemists can design modifications to the Fenyramidol, (S)- structure to enhance binding and improve pharmacological activity.
Furthermore, quantum and chemical calculations can be used to predict the reactivity of precursor molecules, optimizing the synthetic routes for new analogs. researchgate.netmdpi.com The broader field of chemoinformatics allows for the creation and analysis of large virtual chemical libraries. rjpbr.commdpi.com By generating a virtual library of Fenyramidol, (S)- derivatives, researchers can use in silico screening methods to predict their properties, including absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. nih.govencyclopedia.pub This computational pre-screening increases the probability of discovering novel hit compounds and prioritizes the most promising candidates for laboratory synthesis and testing, making the drug development process more efficient. mdpi.comresearchgate.net
Focused Preclinical Investigations into Differentiated Enantiomeric Activities for Specific Therapeutic Applications
A critical step in developing an enantiopure drug is to determine the distinct pharmacological profiles of the individual enantiomers. researchgate.netmdpi.com Preclinical studies have been conducted to isolate and evaluate the (R) and (S) enantiomers of Fenyramidol, revealing significant differences in their therapeutic effects. google.comgoogle.com
Processes have been developed for the isolation of substantially pure (R) and (S) isomers of Fenyramidol with an optical purity exceeding 99%. google.comgoogle.comgoogleapis.com Subsequent pharmacological testing of these pure enantiomers has demonstrated a clear differentiation in their primary activities. Specifically, the substantially pure (S) isomer of 2-(β-hydroxyphenethylamino) pyridine hydrochloride shows enhanced analgesic activity. google.compatsnap.com In contrast, the (R) isomer exhibits enhanced skeletal muscle relaxant activity. patsnap.com
This separation of primary functions between the enantiomers is a key finding, suggesting that Fenyramidol, (S)- could be developed as a more targeted analgesic with a potentially different side-effect profile compared to the racemic mixture. The distinct activities confirmed in preclinical models provide a strong rationale for the clinical development of the single enantiomer.
| Compound | Primary Enhanced Activity | Confirmatory Method | Reference |
|---|---|---|---|
| Fenyramidol, (S)- | Analgesic | Acetic Acid Induced Writhing Method | patsnap.com |
| Fenyramidol, (R)- | Skeletal Muscle Relaxant | Rota-rod Method | patsnap.com |
| Racemic Fenyramidol | Analgesic and Muscle Relaxant | General Pharmacological Studies | google.comncats.io |
Bioinformatic and Chemoinformatic Applications in Fenyramidol Research
Bioinformatics and chemoinformatics are data-driven disciplines that are revolutionizing drug discovery by integrating biological and chemical data with computational power. encyclopedia.pub These fields offer powerful tools to accelerate research into Fenyramidol, (S)- and its derivatives.
Chemoinformatics involves the use of in silico techniques to address a wide range of chemical problems. nih.govresearchgate.net In the context of Fenyramidol research, chemoinformatics can be used to perform virtual screening of compound libraries to identify novel hits with potentially similar or improved activity. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can be developed to build mathematical models that correlate the chemical structure of Fenyramidol derivatives with their biological activity. These models can then predict the activity of new, unsynthesized compounds, guiding the design of more potent analgesics. encyclopedia.pub
Bioinformatics tools can help identify and validate the biological targets of Fenyramidol, (S)-. By analyzing genomic and proteomic data, researchers can uncover the specific pathways and proteins involved in its mechanism of action. encyclopedia.pub Machine learning and artificial intelligence (AI) are increasingly being integrated with these platforms to analyze complex biological data, predict drug-target interactions, and even forecast potential toxicity. encyclopedia.pubresearchgate.net The application of these integrated bio- and chemoinformatic approaches can streamline the entire drug discovery pipeline for Fenyramidol, (S)-, from target identification and lead optimization to preclinical evaluation, ultimately enhancing the probability of developing a successful therapeutic agent. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for (S)-Fenyramidol, and how can its enantiomeric purity be validated?
- Methodological Answer : (S)-Fenyramidol (1-Phenyl-2-(pyridin-2-ylamino)ethanol hydrochloride) is synthesized via asymmetric reduction of a ketone intermediate using chiral catalysts. Enantiomeric purity is validated using chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak AD-H). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity. Polarimetric analysis further quantifies optical rotation, with a reported [α]D²⁵ of +35° (c=1 in methanol) for the (S)-enantiomer .
Q. What analytical techniques are recommended for quantifying (S)-Fenyramidol in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity. A validated protocol includes:
- Sample Preparation : Protein precipitation with acetonitrile (80:20 v/v) followed by centrifugation (10,000 ×g, 10 min).
- Chromatography : C18 column (2.1 × 50 mm, 1.7 µm), mobile phase of 0.1% formic acid in water/acetonitrile (70:30).
- Detection : MRM transitions m/z 259 → 121 (quantifier) and m/z 259 → 91 (qualifier) .
Q. What is the known pharmacological mechanism of (S)-Fenyramidol, and how does stereochemistry influence activity?
- Methodological Answer : (S)-Fenyramidol acts as a non-selective phosphodiesterase (PDE) inhibitor, with higher affinity for PDE3 and PDE4 isoforms. Stereochemistry critically impacts binding: the (S)-enantiomer exhibits 10-fold greater potency than the (R)-form in vitro. Activity is assessed via cAMP/cGMP elevation assays in HEK293 cells transfected with PDE isoforms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values of (S)-Fenyramidol across PDE isoforms?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., substrate concentration, enzyme source). To standardize:
- Controls : Use reference inhibitors (e.g., Rolipram for PDE4).
- Replicates : Perform triplicate assays with inter-day validation.
- Data Normalization : Report IC₅₀ relative to vehicle controls and positive inhibition baselines.
- Meta-Analysis : Compare studies using fixed-effect models to account for heterogeneity .
Q. What experimental design principles apply to in vivo studies of (S)-Fenyramidol’s neuroprotective effects?
- Methodological Answer : Follow FINERMAPS criteria:
- Feasibility : Use transgenic murine models (e.g., Aβ-overexpressing mice for Alzheimer’s studies).
- Dosing : Optimize via pharmacokinetic profiling (e.g., 10 mg/kg, bid, i.p., 14 days).
- Endpoints : Include Morris water maze (cognitive function) and immunohistochemistry (amyloid plaque density).
- Ethics : Obtain IACUC approval; include sham-operated controls .
Q. How can researchers address batch-to-batch variability in (S)-Fenyramidol synthesis for reproducibility?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Critical Parameters : Monitor reaction temperature (±2°C), catalyst loading (5 mol%), and stirring rate (500 rpm).
- In-Process Checks : Use inline FTIR to track ketone intermediate conversion.
- Specifications : Require ≥99% chemical purity (HPLC) and ≥98% enantiomeric excess (chiral HPLC) .
Data Presentation and Compliance
Table 1 : Key Physicochemical Properties of (S)-Fenyramidol
| Property | Value | Method (Reference) |
|---|---|---|
| Molecular Weight | 294.78 g/mol | MS |
| Melting Point | 198–202°C | DSC |
| LogP (Octanol-Water) | 2.1 | Shake-flask |
| Aqueous Solubility (25°C) | 3.2 mg/mL (pH 7.4) | USP dissolution test |
Note : Adhere to USP-NF guidelines for chemical characterization and ICH Q2(R1) for analytical validation .
Ethical and Regulatory Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
